molecular formula C8H4F3NO4 B2994070 4-(Difluoromethyl)-2-fluoro-6-nitrobenzoic acid CAS No. 2091514-02-0

4-(Difluoromethyl)-2-fluoro-6-nitrobenzoic acid

Cat. No.: B2994070
CAS No.: 2091514-02-0
M. Wt: 235.118
InChI Key: VZMMWDOEQGNGID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Difluoromethyl)-2-fluoro-6-nitrobenzoic acid is an organic compound that features a benzoic acid core substituted with difluoromethyl, fluoro, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethyl)-2-fluoro-6-nitrobenzoic acid typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Difluoromethylation: The difluoromethyl group can be introduced using difluoromethylation reagents like difluoromethyl iodide in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)-2-fluoro-6-nitrobenzoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the fluoro group.

    Esterification: The carboxylic acid group can be esterified using alcohols in the presence of acid catalysts.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

    Nucleophiles: Amines, thiols, alkoxides.

    Catalysts: Acid catalysts for esterification, base catalysts for difluoromethylation.

Major Products

    Amino Derivatives: Formed from the reduction of the nitro group.

    Substituted Benzoic Acids: Formed from nucleophilic aromatic substitution reactions.

    Esters: Formed from esterification reactions.

Scientific Research Applications

4-(Difluoromethyl)-2-fluoro-6-nitrobenzoic acid has several scientific research applications:

    Pharmaceuticals: Used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) with potential therapeutic effects.

    Agrochemicals: Employed in the development of herbicides and pesticides due to its bioactive properties.

    Materials Science: Utilized in the synthesis of advanced materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-2-fluoro-6-nitrobenzoic acid depends on its specific application. In pharmaceuticals, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The presence of the difluoromethyl and nitro groups can enhance its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)-2-fluoro-6-nitrobenzoic acid
  • 4-(Difluoromethyl)-2-chloro-6-nitrobenzoic acid
  • 4-(Difluoromethyl)-2-fluoro-6-aminobenzoic acid

Uniqueness

4-(Difluoromethyl)-2-fluoro-6-nitrobenzoic acid is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The difluoromethyl group enhances metabolic stability and lipophilicity, while the nitro group contributes to its reactivity and potential bioactivity.

Properties

IUPAC Name

4-(difluoromethyl)-2-fluoro-6-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NO4/c9-4-1-3(7(10)11)2-5(12(15)16)6(4)8(13)14/h1-2,7H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZMMWDOEQGNGID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])C(=O)O)F)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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